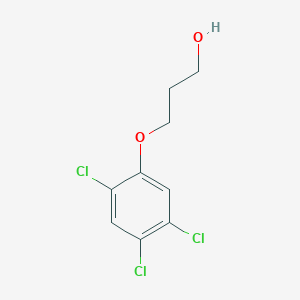
3-(2,4,5-Trichlorophenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,5-Trichlorophenoxy)propan-1-ol is an organic compound characterized by the presence of a trichlorophenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trichlorophenoxy)propan-1-ol typically involves the reaction of 2,4,5-trichlorophenol with an appropriate propanol derivative under controlled conditions. One common method involves the nucleophilic substitution reaction where 2,4,5-trichlorophenol reacts with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize by-products and facilitate easy separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trichlorophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or pyridinium chlorochromate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,4,5-trichlorophenoxy)propanal or 3-(2,4,5-trichlorophenoxy)propanoic acid.
Reduction: Formation of this compound or 3-(2,4,5-trichlorophenoxy)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4,5-Trichlorophenoxy)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of herbicides and pesticides due to its ability to interfere with plant growth.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may alter the Na+/K+ ratio in bacterial cells, leading to antimicrobial effects. The trichlorophenoxy group is crucial for its activity, as it can disrupt cellular processes by interacting with membrane proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of 3-(2,4,5-Trichlorophenoxy)propan-1-ol.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
4-Chlorophenoxyacetic acid: Another herbicide with a related chemical structure.
Uniqueness
This compound is unique due to the presence of the trichlorophenoxy group, which imparts specific chemical and biological properties
Properties
CAS No. |
656810-12-7 |
|---|---|
Molecular Formula |
C9H9Cl3O2 |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
3-(2,4,5-trichlorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H9Cl3O2/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13/h4-5,13H,1-3H2 |
InChI Key |
WXMIOPLTEALORP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















